

# Spectroscopic Analysis of 3-Bromocinnamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B080311

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## Introduction

**3-Bromocinnamic acid** is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic data of **3-bromocinnamic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

## Chemical Structure and Properties

- IUPAC Name: (2E)-3-(3-bromophenyl)prop-2-enoic acid
- Synonyms: m-Bromocinnamic acid, trans-**3-Bromocinnamic acid**
- CAS Number: 32862-97-8
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>BrO<sub>2</sub>
- Molecular Weight: 227.06 g/mol

## Spectroscopic Data

The following sections present the key spectroscopic data for **3-bromocinnamic acid**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.6 (broad s)	singlet	-	1H	-COOH
7.95	singlet	-	1H	Ar-H
7.75	doublet	8.0	1H	Ar-H
7.65	doublet	16.0	1H	=CH-
7.45	triplet	8.0	1H	Ar-H
6.70	doublet	16.0	1H	=CH-

### <sup>13</sup>C NMR (Carbon NMR) Data[1]

Solvent: DMSO-d<sub>6</sub>[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
167.5	C=O
142.5	Ar-C
136.8	Ar-C
133.5	Ar-CH
131.2	Ar-CH
129.8	Ar-CH
128.5	Ar-CH
122.3	Ar-C-Br
121.0	=CH-

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-bromocinnamic acid** is consistent with its structure as a carboxylic acid with aromatic and alkene functionalities.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100-2500	Broad	O-H stretch (carboxylic acid)
1685	Strong	C=O stretch (conjugated carboxylic acid)
1625	Medium	C=C stretch (alkene)
1590, 1560, 1470	Medium-Weak	C=C stretch (aromatic ring)
980	Strong	=C-H bend (trans alkene)
780, 680	Strong	C-H bend (meta-substituted aromatic)
550	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to electron ionization (EI) mass spectrometry.[2]

m/z	Relative Intensity (%)	Assignment
228	~98	[M+2] <sup>+</sup> (presence of <sup>81</sup> Br isotope)
226	100	[M] <sup>+</sup> (presence of <sup>79</sup> Br isotope), Molecular Ion
182	~50	[M-COOH] <sup>+</sup>
180	~50	[M-COOH] <sup>+</sup> (with <sup>79</sup> Br)
102	~60	[C <sub>8</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-bromocinnamic acid**.

### NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **3-bromocinnamic acid** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single pulse.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -2 to 14 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single pulse.
  - Number of scans: 1024 or more, depending on concentration.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0 to 200 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shifts using the residual solvent peak of DMSO- $d_6$  ( $\delta = 2.50$  ppm for  $^1\text{H}$  and  $\delta = 39.52$  ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-bromocinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands and assign them to the corresponding functional groups.

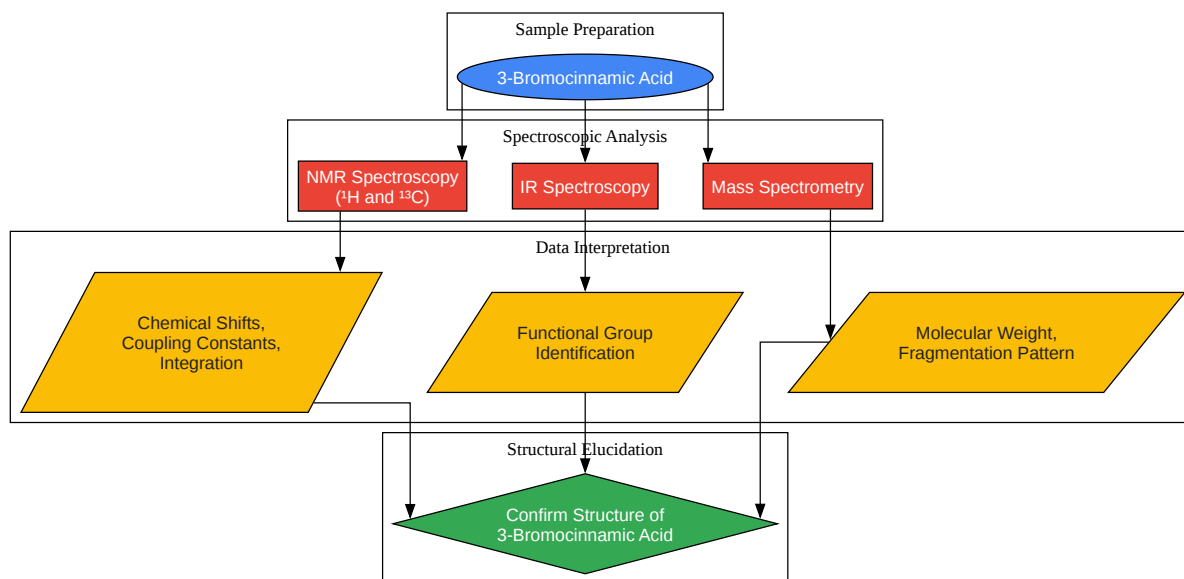
## Mass Spectrometry (Electron Ionization)

- Sample Introduction:
  - For a volatile solid like **3-bromocinnamic acid**, a direct insertion probe can be used.
  - Place a small amount of the sample in a capillary tube and insert it into the probe.

- The probe is then inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.
- Instrument Parameters:
  - Ionization Method: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range: m/z 50-300.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) and the peak corresponding to the bromine isotope ( $[M+2]^+$ ). The characteristic isotopic pattern of bromine ( $^{79}\text{Br}:^{81}\text{Br} \approx 1:1$ ) is a key diagnostic feature.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Correlate the observed fragments with the structure of **3-bromocinnamic acid**.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like **3-bromocinnamic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3-Bromocinnamic Acid**.

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## References

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